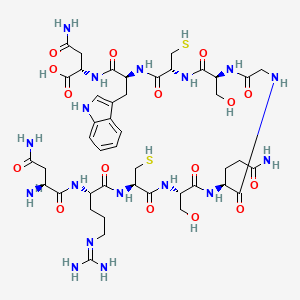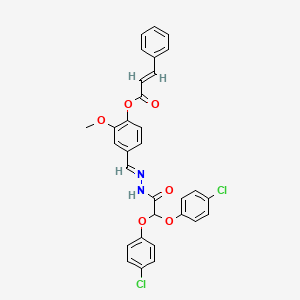
Dibromobis(acetonitrile)palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromobis(acetonitrile)palladium(II) is a coordination compound with the formula
PdBr2(CH3CN)2
. It is a palladium(II) complex where two bromide ions and two acetonitrile molecules are coordinated to a central palladium ion. This compound is known for its versatility as a precursor in various palladium-catalyzed reactions, making it valuable in both academic research and industrial applications.准备方法
Synthetic Routes and Reaction Conditions: Dibromobis(acetonitrile)palladium(II) can be synthesized through the reaction of palladium(II) bromide with acetonitrile. The typical procedure involves dissolving palladium(II) bromide in acetonitrile and allowing the mixture to react at room temperature. The reaction can be represented as follows:
PdBr2+2CH3CN→PdBr2(CH3CN)2
Industrial Production Methods: While specific industrial production methods for Dibromobis(acetonitrile)palladium(II) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the product.
化学反应分析
Types of Reactions: Dibromobis(acetonitrile)palladium(II) is involved in various types of chemical reactions, primarily as a catalyst in cross-coupling reactions. These include:
- Buchwald-Hartwig Amination
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The compound is typically used in conjunction with other reagents such as phosphine ligands, bases, and solvents like toluene or dimethylformamide (DMF). Reaction conditions often involve heating and inert atmospheres to prevent oxidation.
Major Products: The major products formed from these reactions depend on the specific coupling partners used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound formed from the reaction of an aryl halide with an aryl boronic acid.
科学研究应用
Chemistry: In chemistry, Dibromobis(acetonitrile)palladium(II) is extensively used as a catalyst in organic synthesis. Its ability to facilitate cross-coupling reactions makes it invaluable for constructing complex organic molecules, including pharmaceuticals and natural products.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using Dibromobis(acetonitrile)palladium(II) as a catalyst can have significant biological and medicinal properties. For instance, many drugs and bioactive molecules are synthesized using palladium-catalyzed reactions.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in catalysis helps streamline the synthesis of various industrially relevant compounds.
作用机制
The mechanism by which Dibromobis(acetonitrile)palladium(II) exerts its catalytic effects involves the coordination of the palladium center to the substrates, facilitating their activation and subsequent reaction. The palladium(II) ion undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial in cross-coupling reactions.
相似化合物的比较
Similar Compounds:
- Bis(acetonitrile)dichloropalladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Palladium(II) acetate
Uniqueness: Dibromobis(acetonitrile)palladium(II) is unique due to its specific coordination environment, which can influence its reactivity and selectivity in catalytic processes. Compared to other palladium(II) complexes, its bromide ligands and acetonitrile coordination provide distinct electronic and steric properties that can be advantageous in certain reactions.
属性
CAS 编号 |
53623-19-1 |
|---|---|
分子式 |
C4H6Br2N2Pd |
分子量 |
348.33 g/mol |
IUPAC 名称 |
acetonitrile;dibromopalladium |
InChI |
InChI=1S/2C2H3N.2BrH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
CLLBUWJGRMZLBR-UHFFFAOYSA-L |
规范 SMILES |
CC#N.CC#N.Br[Pd]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)
molybdenum(VI)](/img/structure/B12053303.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)





